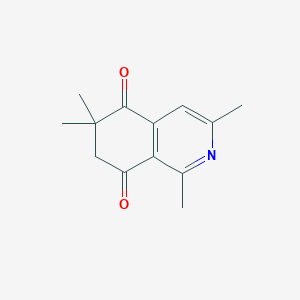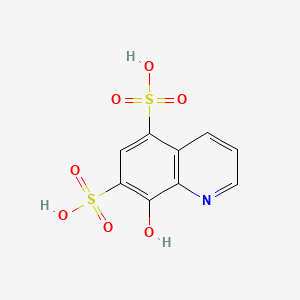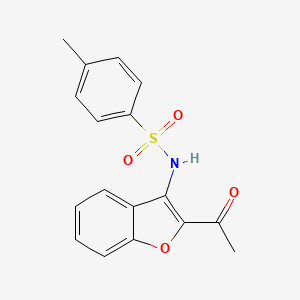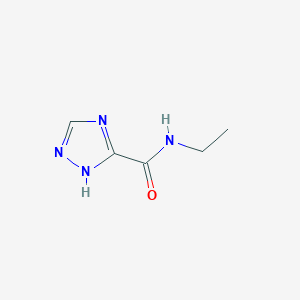
(R)-1,3-Dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,3-Dimethylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a five-membered ring structure with two methyl groups attached to the nitrogen atom and two carbonyl groups at the 2 and 5 positions. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylsuccinimide with methylamine, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and catalytic processes are often employed to enhance the scalability and sustainability of the production.
Análisis De Reacciones Químicas
Types of Reactions: ®-1,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces diols.
Aplicaciones Científicas De Investigación
®-1,3-Dimethylpyrrolidine-2,5-dione has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1,3-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the binding affinity and specificity of the compound help elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: Lacks the methyl groups, resulting in different chemical properties.
N-Methylpyrrolidine-2,5-dione: Contains only one methyl group, affecting its reactivity and biological activity.
Proline: A naturally occurring amino acid with a similar ring structure but different functional groups.
Uniqueness: ®-1,3-Dimethylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological interactions. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3R)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
NIXKACOKLPRDMY-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)N(C1=O)C |
SMILES canónico |
CC1CC(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)





![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)



